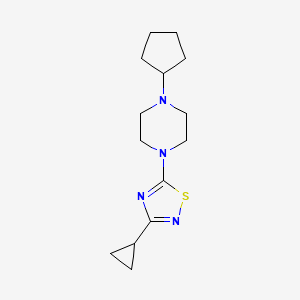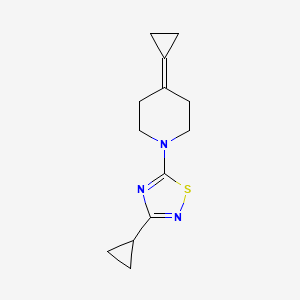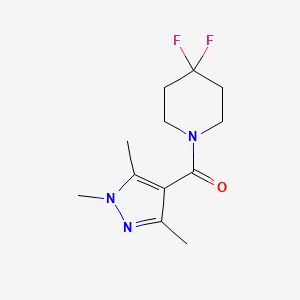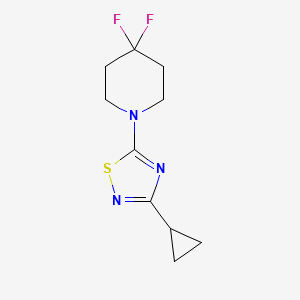
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a 1,2,4-thiadiazole ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The thiadiazole ring can be introduced through cyclization reactions involving appropriate thioamide and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thiadiazole and piperazine derivatives on biological systems.
Medicine: Thiadiazole derivatives have shown potential as anticancer agents, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with biological targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially disrupting cellular processes . The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- 1,3,4-thiadiazole derivatives : These compounds share the thiadiazole ring but may have different substituents.
- Piperazine derivatives : Compounds with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the combination of the cyclopentyl group, cyclopropyl group, and the 1,2,4-thiadiazole ring. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
5-(4-cyclopentylpiperazin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-2-4-12(3-1)17-7-9-18(10-8-17)14-15-13(16-19-14)11-5-6-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTMEPQTAYXWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC(=NS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)



![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)

![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
